N-Methylputrescine

Description

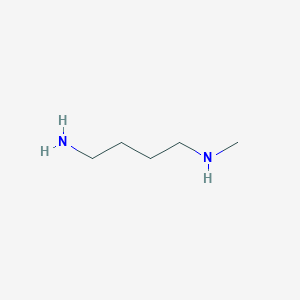

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-methylbutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-7-5-3-2-4-6/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIVMBYMDISYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310169 | |

| Record name | N1-Methyl-1,4-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methylputrescine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14475-60-6 | |

| Record name | N1-Methyl-1,4-butanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14475-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanediamine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1-Methyl-1,4-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-aminobutyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-1,4-DIAMINOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y53JBS3498 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methylputrescine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Methylputrescine biosynthesis pathway in Nicotiana tabacum

An In-depth Technical Guide to the N-Methylputrescine Biosynthesis Pathway in Nicotiana tabacum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotine, the principal alkaloid in Nicotiana tabacum, is a subject of intense research due to its psychoactive properties and implications for human health. The biosynthesis of its pyrrolidine ring begins with the formation of this compound, a critical step that diverts primary metabolism towards secondary alkaloid production. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in tobacco, detailing the core enzymatic reactions, the complex regulatory networks that govern it, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are presented to illustrate the pathway's response to genetic and environmental modulation, offering a valuable resource for professionals in plant science and drug development.

The Core Biosynthetic Pathway

The synthesis of this compound is the first committed step in the formation of the pyrrolidine ring of nicotine.[1] This pathway originates from the polyamine pool, utilizing putrescine as its direct precursor. Putrescine itself is synthesized from either ornithine or arginine through the action of ornithine decarboxylase (ODC) or arginine decarboxylase (ADC), respectively.[2][3]

The key enzymatic conversion is catalyzed by Putrescine N-methyltransferase (PMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to putrescine, yielding this compound.[1][4] This product is then oxidized by this compound oxidase (MPO), a diamine oxidase, to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation.[2][5] This cation is the direct precursor that condenses with a pyridine-derived ring to form nicotine.[1][6]

Key Enzymes and Genes

Putrescine N-methyltransferase (PMT)

PMT is the rate-limiting enzyme that channels putrescine from primary polyamine metabolism into the nicotine biosynthetic pathway.[1] In N. tabacum, PMT is encoded by a multigene family consisting of at least five members (NtPMT1-5).[7] The expression of these genes is predominantly localized to the roots, where nicotine synthesis occurs.[7][8] The evolution of PMT genes is believed to have arisen from gene duplication of spermidine synthase (SPDS), a key enzyme in polyamine metabolism.[6][9]

This compound Oxidase (MPO)

MPO catalyzes the oxidative deamination of this compound.[5][10] This enzyme belongs to the copper-containing amine oxidase superfamily.[5] Studies have shown that MPO evolved from a diamine oxidase (DAO) to gain substrate preference for N-methylated amines, making it highly specialized for alkaloid biosynthesis.[5][11] Like PMT, MPO genes are expressed specifically in the roots and are co-regulated with other genes in the nicotine pathway.[10][11]

Regulation of the Pathway

The biosynthesis of this compound and, consequently, nicotine is tightly regulated by a complex interplay of developmental cues and environmental stimuli. This regulation primarily occurs at the transcriptional level of pathway genes like PMT and MPO.

Key Regulatory Factors:

-

Jasmonic Acid (JA): This phytohormone is a primary signaling molecule that mediates the plant's defense response to herbivory and mechanical wounding.[9][12] Elevated JA levels strongly induce the expression of nicotine biosynthesis genes, including PMT.[9][10] The JA signaling pathway involves transcription factors such as ERF189, ERF199, and MYC2, which bind to the promoters of target genes.[9][13]

-

Topping and Wounding: Agricultural practices like topping (removal of the apical meristem) and physical damage to leaves trigger a massive increase in nicotine production.[1][14] This response is largely mediated by the JA signaling cascade.[9]

-

Auxin: This plant hormone acts as a negative regulator of nicotine synthesis.[3][4] High levels of auxin, typically produced in the shoot apex, suppress PMT gene expression in the roots.[3][9] Topping removes the primary source of auxin, thus relieving this suppression and leading to increased nicotine biosynthesis.[3][9]

Quantitative Analysis of Pathway Modulation

Genetic manipulation of key enzymes offers direct evidence of their role in the pathway and provides a quantitative measure of their contribution to the final alkaloid content. RNA interference (RNAi) has been effectively used to silence PMT expression, leading to a significant reduction in nicotine levels.

| Treatment / Genotype | Condition | Nicotine Content Increase (Relative to Untreated Wild Type) | Data Source |

| Wild Type | Desiccation | 115% | [1] |

| Wild Type | Desiccation + Topping | 197% | [1] |

| PMT RNAi Line 1 | Desiccation | 19.9% | [1] |

| PMT RNAi Line 2 | Desiccation | 30.0% | [1] |

| PMT RNAi Line 3 | Desiccation | 21.6% | [1] |

| PMT RNAi Lines (Avg.) | Desiccation + Topping | 7-9% | [1] |

Table 1: Effect of PMT Gene Silencing on Nicotine Accumulation Under Stress Conditions in N. tabacum cv. Petite Havana. The data clearly demonstrates that silencing the rate-limiting enzyme PMT drastically curtails the stress-induced surge in nicotine production.

Experimental Protocols

Protocol: RNAi-Mediated Silencing of PMT

This protocol summarizes the methodology for creating transgenic N. tabacum lines with reduced PMT activity via RNA interference, as adapted from related studies.[1][9]

Methodology:

-

hpsiRNA Construct Design: A hairpin small interfering RNA sequence targeting a conserved region of the NtPMT2 gene is designed. This construct is cloned into a plant transformation vector behind a stress-inducible promoter (e.g., rd29A) to allow for controlled gene silencing.[1]

-

Agrobacterium-Mediated Transformation: The resulting plasmid is transformed into Agrobacterium tumefaciens. Sterile leaf explants from N. tabacum are co-cultivated with the engineered Agrobacterium, which facilitates the transfer of the T-DNA containing the RNAi cassette into the plant genome.

-

Selection and Regeneration: Transformed plant cells are selected on a medium containing an appropriate antibiotic (e.g., kanamycin, corresponding to an nptII selection marker). Shoots are regenerated from the resistant calli and grown into mature transgenic plants.[1]

-

Induction and Sample Collection: Transgenic plants and wild-type controls are subjected to stress conditions such as desiccation or topping to activate the inducible promoter. Tissues are harvested at specific time points post-treatment.[1]

Protocol: Nicotine Quantification by HPLC

This protocol outlines a general method for the extraction and analysis of nicotine from tobacco leaf tissue.

-

Extraction: A known weight of dried and ground leaf tissue (approx. 100 mg) is homogenized in an extraction buffer (e.g., 5 mL of 0.1 M H₂SO₄). The mixture is vortexed and sonicated for 30 minutes.

-

Purification: The homogenate is centrifuged at 10,000 x g for 15 minutes. The supernatant is collected, and the pH is adjusted to ~11 with concentrated NaOH. The alkaloids are then partitioned into an organic solvent like dichloromethane or methyl-tert-butyl ether (MTBE) by vigorous mixing.[15]

-

HPLC Analysis: The organic phase is collected and evaporated to dryness, then redissolved in a known volume of mobile phase. The sample is injected into a High-Performance Liquid Chromatography (HPLC) system, typically equipped with a C18 reverse-phase column and a UV detector set to 254 nm.

-

Quantification: Nicotine concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a pure nicotine standard.

Conclusion

The biosynthesis of this compound represents a pivotal control point in the production of nicotine in Nicotiana tabacum. The pathway is catalyzed by specialized enzymes, notably PMT and MPO, which evolved from primary metabolism to fulfill roles in secondary metabolite production. Its activity is tightly governed by a sophisticated regulatory network responsive to developmental and environmental signals, with jasmonic acid and auxin playing key antagonistic roles. Understanding this pathway, its enzymes, and its regulation is crucial for developing strategies to control alkaloid content in tobacco, with significant implications for agriculture, harm reduction, and the potential synthesis of novel pharmaceutical compounds.

References

- 1. cropj.com [cropj.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. uniprot.org [uniprot.org]

- 5. Molecular evolution of this compound oxidase in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Structure and expression of the gene family encoding putrescine N-methyltransferase in Nicotiana tabacum: new clues to the evolutionary origin of cultivated tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Molecular cloning of this compound oxidase from tobacco. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Molecular regulation of nicotine biosynthesis [jstage.jst.go.jp]

- 13. Nicotine biosynthesis is regulated by two more layers: Small and long non-protein-coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptome analysis reveals key genes involved in the regulation of nicotine biosynthesis at early time points after topping in tobacco (Nicotiana tabacum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

discovery and history of N-Methylputrescine

An In-depth Technical Guide on the Discovery and History of N-Methylputrescine

Introduction

This compound, a key diamine metabolite, holds a pivotal position in the biosynthesis of various significant alkaloids in the plant kingdom.[1] As a methylated derivative of putrescine, it serves as the dedicated precursor to the pyrrolidine ring of nicotine and the tropane skeleton of tropane alkaloids such as hyoscyamine and scopolamine.[2][3][4] Its discovery and the subsequent elucidation of its biosynthetic pathway have been instrumental in understanding the complex network of secondary metabolism in plants, particularly within the Solanaceae family. This technical guide provides a comprehensive overview of the discovery, history, biochemical properties, and analytical methodologies related to this compound for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The journey to understanding this compound is intrinsically linked to the study of alkaloid biosynthesis in tobacco (Nicotiana tabacum) and other plants of the Solanaceae family. Early research focused on identifying the precursors to the pharmacologically active alkaloids. It was established that putrescine is a fundamental building block.[5] The critical step of N-methylation of putrescine to form this compound was later identified as the first committed step in the biosynthesis of nicotine and tropane alkaloids.[1][6] This discovery was crucial as it differentiated the pathway to these alkaloids from the general polyamine metabolism where putrescine is a precursor to spermidine and spermine.[3]

The enzyme responsible for this methylation, putrescine N-methyltransferase (PMT), was subsequently isolated and characterized.[7] Research has shown that PMT likely evolved from spermidine synthase, an enzyme involved in primary metabolism, highlighting a fascinating example of the evolution of new secondary metabolic pathways.[1][3][6] Further studies identified this compound oxidase (MPO) as the enzyme that catalyzes the oxidative deamination of this compound, leading to the formation of the N-methyl-Δ¹-pyrrolinium cation, a key intermediate that cyclizes to form the characteristic ring structures of nicotine and tropane alkaloids.[8][9][10][11][12]

Quantitative Data

A summary of the key quantitative data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₄N₂ | [13] |

| Molecular Weight | 102.18 g/mol | [13] |

| IUPAC Name | N'-methylbutane-1,4-diamine | [13] |

| CAS Number | 14475-60-6 | [13] |

| Physical Description | Solid | [13] |

| LogP | -0.051 | [13] |

Table 2: Kinetic Properties of Enzymes in this compound Metabolism

| Enzyme | Substrate | Kₘ (µM) | Organism | Source |

| Putrescine N-methyltransferase (PMT1) | Putrescine | 250 | Solanum tuberosum | [14] |

| This compound oxidase (LaCAO) | This compound | 20.7 ± 1.6 | Lupinus angustifolius | [15] |

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue

This protocol outlines a general method for the extraction and analysis of this compound from plant material, typically roots where its biosynthesis is prominent.[16]

Methodology:

-

Homogenization: Freeze a known weight of plant tissue (e.g., 1 gram) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Add 5 mL of 5% (v/v) perchloric acid to the powdered tissue. Vortex thoroughly and incubate on ice for 1 hour.

-

Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Derivatization (Dansylation):

-

Take a 200 µL aliquot of the supernatant.

-

Add 400 µL of dansyl chloride (5 mg/mL in acetone).

-

Add 200 µL of saturated sodium bicarbonate.

-

Vortex and incubate at 60°C for 1 hour in the dark.

-

-

Extraction of Dansylated Amines:

-

Add 500 µL of toluene to the reaction mixture.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Collect the upper toluene phase containing the dansylated amines.

-

-

Analysis by High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water.

-

Detection: Fluorescence detector (Excitation: 365 nm, Emission: 510 nm).

-

Quantification: Compare the peak area of the sample with that of a standard curve prepared with pure this compound.

-

Assay of Putrescine N-methyltransferase (PMT) Activity

This protocol measures the activity of PMT by quantifying the formation of radiolabeled this compound from radiolabeled S-adenosylmethionine (SAM).

Methodology:

-

Enzyme Extraction: Homogenize plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM dithiothreitol, 1 mM EDTA, and 10% glycerol). Centrifuge to obtain a crude enzyme extract (supernatant).

-

Reaction Mixture (total volume of 100 µL):

-

50 µL of crude enzyme extract.

-

10 µL of 10 mM putrescine.

-

10 µL of S-adenosyl-L-[¹⁴C-methyl]methionine (specific activity ~50 mCi/mmol).

-

30 µL of extraction buffer.

-

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Stopping the Reaction: Add 100 µL of saturated sodium carbonate.

-

Extraction: Add 500 µL of toluene/ethyl acetate (1:1), vortex, and centrifuge. Collect the organic phase.

-

Quantification: Measure the radioactivity of the organic phase using a liquid scintillation counter. The amount of radioactivity is proportional to the PMT activity.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound and its Derivatives

This compound is at a critical branch point in plant secondary metabolism. Its formation from putrescine is catalyzed by Putrescine N-methyltransferase (PMT), which utilizes S-adenosylmethionine (SAM) as a methyl group donor.[3][6] Subsequently, this compound is oxidatively deaminated by this compound oxidase (MPO) to yield 4-methylaminobutanal.[8][10] This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, which is a crucial precursor for the biosynthesis of nicotine in Nicotiana species and tropane alkaloids in other members of the Solanaceae family.[4][11][12][17]

Caption: Biosynthesis of this compound and its conversion to alkaloids.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from plant samples, as detailed in the experimental protocol section.

Caption: Experimental workflow for this compound analysis.

References

- 1. Putrescine N-methyltransferase--the start for alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scopolamine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular evolution of this compound oxidase in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Molecular cloning of this compound oxidase from tobacco. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound | C5H14N2 | CID 439791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Putrescine N-methyltransferase in Solanum tuberosum L., a calystegine-forming plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cropj.com [cropj.com]

The Central Role of N-Methylputrescine in Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylputrescine (NMP) stands as a critical intermediate at the crossroads of primary and secondary metabolism in plants, primarily serving as the dedicated precursor for the biosynthesis of economically and pharmaceutically important pyridine and tropane alkaloids. The enzymatic conversion of putrescine to NMP, catalyzed by putrescine N-methyltransferase (PMT), represents the first committed and often rate-limiting step in the production of compounds such as nicotine and scopolamine. This technical guide provides an in-depth exploration of the function of this compound in secondary metabolism, detailing the key enzymes, biosynthetic pathways, and regulatory aspects. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams to serve as a comprehensive resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug development.

Introduction

Secondary metabolites in plants are a vast and diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of the organism. These molecules often play crucial roles in defense against herbivores, pathogens, and abiotic stresses. Among these, alkaloids represent a large and structurally diverse group, many of which possess significant pharmacological properties. This compound (NMP) is a diamine that serves as a key branch-point metabolite, diverting the flow of the primary metabolite putrescine into specialized secondary metabolic pathways. Specifically, NMP is the essential precursor for the biosynthesis of nicotine in tobacco (Nicotiana species) and tropane alkaloids, such as hyoscyamine and scopolamine, in various members of the Solanaceae family (e.g., Atropa belladonna, Datura stramonium)[1][2][3]. Understanding the function and regulation of NMP metabolism is paramount for the metabolic engineering of plants to enhance the production of valuable pharmaceuticals or to reduce the levels of toxic compounds.

Biosynthesis and Metabolism of this compound

The metabolic journey of this compound begins with its synthesis from putrescine and culminates in its transformation into the characteristic ring structures of nicotine and tropane alkaloids. Two key enzymes orchestrate this pathway: Putrescine N-methyltransferase (PMT) and this compound oxidase (MPO).

Putrescine N-methyltransferase (PMT)

Putrescine N-methyltransferase (EC 2.1.1.53) is the enzyme that catalyzes the S-adenosyl-L-methionine (SAM)-dependent N-methylation of putrescine to form this compound and S-adenosyl-L-homocysteine[3][4]. This reaction is the first committed step in the biosynthesis of nicotine and tropane alkaloids, making PMT a critical regulatory point[2]. PMT is believed to have evolved from spermidine synthase (SPDS), an enzyme involved in primary polyamine metabolism, through gene duplication and functional divergence[1][3]. This evolutionary link is supported by the sequence homology between PMT and SPDS proteins[1]. The expression of PMT genes is often root-specific and can be induced by factors such as methyl jasmonate, a plant stress hormone[5][6].

This compound oxidase (MPO)

Following its synthesis, this compound is oxidatively deaminated by this compound oxidase (MPO), a copper-containing amine oxidase[7][8]. This reaction converts NMP to 4-methylaminobutanal, which then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation[7][9]. This cation is the immediate precursor for the pyrrolidine ring of nicotine and the tropane ring of tropane alkaloids[2][7]. MPO has been shown to have evolved from diamine oxidases (DAOs) involved in polyamine catabolism[10][11].

Signaling Pathways and Biosynthetic Routes

The biosynthesis of nicotine and tropane alkaloids from this compound involves distinct downstream pathways that are tissue- and species-specific.

Nicotine Biosynthesis

In tobacco, the N-methyl-Δ¹-pyrrolinium cation, formed in the roots, condenses with a nicotinic acid-derived moiety to form nicotine[2][12]. The entire biosynthetic process is tightly regulated, with several transcription factors identified as key players in controlling the expression of pathway genes, including PMT and MPO[10].

Figure 1: Biosynthetic pathway of nicotine from putrescine.

Tropane Alkaloid Biosynthesis

In tropane alkaloid-producing plants, the N-methyl-Δ¹-pyrrolinium cation undergoes a series of reactions, including condensation with a precursor derived from phenylalanine, to form the characteristic bicyclic tropane ring structure of compounds like hyoscyamine and scopolamine[5][9].

Figure 2: Biosynthetic pathway of tropane alkaloids.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the this compound pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (µM) | Kcat (s-1) | Reference |

| PMT | Solanum tuberosum | Putrescine | 250 | - | [13] |

| PMT | Various Solanaceae | Putrescine | - | 0.16 - 0.39 | [14][15] |

Note: Further specific kinetic data can be found within the cited literature.

Table 2: Impact of PMT Gene Expression on Alkaloid Content

| Genetic Modification | Plant Species | Effect on this compound | Effect on Nicotine | Effect on Tropane Alkaloids | Reference |

| Overexpression of pmt | Atropa belladonna (hairy roots) | Increased | - | Increased hyoscyamine | [16] |

| Overexpression of pmt | Nicotiana sylvestris | - | Increased | - | [2] |

| Suppression of pmt | Nicotiana sylvestris | - | Severely decreased | - | [2] |

| VIGS of HnPMT | Hyoscyamus niger | Markedly decreased | - | Markedly decreased hyoscyamine | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its role in secondary metabolism.

Putrescine N-methyltransferase (PMT) Enzyme Assay

This protocol is adapted from methodologies described in the literature for measuring PMT activity[1][3].

Materials:

-

Purified PMT enzyme extract

-

HEPES buffer (20 mM, pH 8.0)

-

Dithiothreitol (DTT) (2 mM)

-

Ascorbic acid (1 mM)

-

Putrescine dihydrochloride

-

S-adenosyl-L-[methyl-¹⁴C]methionine or unlabeled SAM

-

Scintillation cocktail

-

Alkaline solution (e.g., NaOH) for stopping the reaction

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, DTT, and ascorbic acid.

-

Add a known amount of purified PMT enzyme to the reaction mixture.

-

Initiate the reaction by adding putrescine and S-adenosyl-L-[methyl-¹⁴C]methionine.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an alkaline solution.

-

Extract the radiolabeled this compound with an organic solvent (e.g., chloroform).

-

Quantify the radioactivity in the organic phase using a scintillation counter.

-

For non-radioactive assays, unlabeled SAM is used, and the product this compound is quantified by HPLC after derivatization.

Figure 3: Workflow for a radioactive PMT enzyme assay.

Extraction and Analysis of Nicotine and Tropane Alkaloids

This protocol provides a general framework for the extraction and analysis of alkaloids from plant material using Liquid Chromatography-Mass Spectrometry (LC-MS), a commonly employed technique[17][18][19][20][21].

5.2.1. Sample Preparation and Extraction

-

Homogenization: Homogenize fresh or lyophilized plant material (e.g., roots, leaves) to a fine powder.

-

Extraction: Extract the homogenized sample with an acidic aqueous solution (e.g., 0.1% formic acid in water) or an organic solvent mixture (e.g., acetonitrile/water). Sonication or vigorous shaking can enhance extraction efficiency.

-

Clean-up (Optional but Recommended):

-

Liquid-Liquid Extraction (LLE): Partition the extract against an immiscible organic solvent to remove non-polar interferences.

-

Solid-Phase Extraction (SPE): Pass the extract through a C18 or mixed-mode cation exchange cartridge to bind the alkaloids, which are then eluted with a suitable solvent.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction and cleanup step using a combination of solvents, salts, and sorbents, and is widely used for pesticide and natural toxin analysis in food and environmental samples[17].

-

5.2.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for separating a broad range of alkaloids. For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more suitable[21][22].

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of alkaloids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high sensitivity and selectivity. This involves monitoring specific precursor-to-product ion transitions for each target alkaloid.

-

Figure 4: General workflow for alkaloid analysis by LC-MS/MS.

Conclusion and Future Perspectives

This compound plays a pivotal and well-defined role as the central precursor in the biosynthesis of nicotine and tropane alkaloids. The enzymes responsible for its formation and initial transformation, PMT and MPO, represent key targets for metabolic engineering efforts aimed at modulating the production of these valuable secondary metabolites. The detailed understanding of the biosynthetic pathways, coupled with the quantitative data and robust analytical protocols presented in this guide, provides a solid foundation for researchers.

Future research in this area will likely focus on several key aspects:

-

Elucidation of Regulatory Networks: A deeper understanding of the transcriptional and post-transcriptional regulation of PMT and MPO gene expression will be crucial for fine-tuning metabolic fluxes.

-

Discovery of Novel Enzymes: The downstream steps in the tropane alkaloid pathway, particularly the conversion of the N-methyl-Δ¹-pyrrolinium cation to tropinone, are still not fully characterized, and the discovery of the enzymes involved is a key area of investigation.

-

Synthetic Biology Approaches: The reconstruction of these biosynthetic pathways in microbial hosts offers a promising alternative for the sustainable and scalable production of high-value alkaloids.

-

Exploitation in Drug Development: The unique structures of these alkaloids continue to inspire the development of new therapeutic agents. A thorough understanding of their biosynthesis can aid in the generation of novel derivatives with improved pharmacological properties.

This technical guide serves as a comprehensive resource for professionals engaged in the study and application of plant secondary metabolism, providing the necessary background, data, and methodologies to advance research and development in this exciting field.

References

- 1. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]

- 2. pnas.org [pnas.org]

- 3. Putrescine N-methyltransferase--the start for alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Putrescine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Metabolic characterization of Hyoscyamus niger root-specific putrescine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Molecular evolution of this compound oxidase in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scopolamine - Wikipedia [en.wikipedia.org]

- 10. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. cropj.com [cropj.com]

- 13. Putrescine N-methyltransferase in Solanum tuberosum L., a calystegine-forming plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. benchchem.com [benchchem.com]

- 18. Direct Quantitative Analysis of Nicotine Alkaloids from Biofluid Samples using Paper Spray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. akjournals.com [akjournals.com]

- 22. welch-us.com [welch-us.com]

N-Methylputrescine as a Precursor to Nicotine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotine, a primary alkaloid in tobacco, is a subject of intense research due to its psychoactive properties and addictive nature. The biosynthesis of nicotine is a complex process involving multiple enzymatic steps, with N-methylputrescine serving as a key intermediate. This technical guide provides an in-depth exploration of the role of this compound in nicotine synthesis, focusing on the core enzymatic reactions, quantitative data, and detailed experimental protocols. The information presented herein is intended to be a valuable resource for researchers in alkaloid biochemistry, plant metabolic engineering, and drug development seeking to understand and manipulate the nicotine biosynthetic pathway.

Introduction

The biosynthesis of nicotine occurs primarily in the roots of tobacco plants (Nicotiana species). The nicotine molecule is composed of a pyridine ring and a pyrrolidine ring. While the pyridine ring is derived from nicotinic acid, the pyrrolidine ring originates from the diamine putrescine, which undergoes a series of enzymatic transformations. A critical step in this pathway is the N-methylation of putrescine to form this compound. This reaction is the first committed step diverting putrescine from general polyamine metabolism towards alkaloid synthesis.[1] this compound is then further metabolized to form the N-methyl-Δ¹-pyrrolinium cation, the direct precursor to the pyrrolidine ring of nicotine.[2] Understanding the enzymes and kinetics involved in the synthesis and conversion of this compound is crucial for developing strategies to modulate nicotine levels in tobacco plants.

The Nicotine Biosynthetic Pathway from this compound

The conversion of putrescine to the N-methyl-Δ¹-pyrrolinium cation involves two key enzymes: Putrescine N-methyltransferase (PMT) and this compound oxidase (MPO).

Putrescine N-methyltransferase (PMT)

PMT (EC 2.1.1.53) is a crucial enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the primary amino group of putrescine, yielding this compound and S-adenosyl-L-homocysteine (SAH).[3][4] This step is considered a rate-limiting step in nicotine biosynthesis.[1] PMT has been shown to have evolved from spermidine synthase, an enzyme involved in polyamine biosynthesis.[4]

This compound oxidase (MPO)

MPO, a copper-containing amine oxidase, catalyzes the oxidative deamination of this compound to 4-methylaminobutanal.[5][6] This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[2] MPO exhibits a higher substrate preference for N-methylated amines over non-methylated amines.[5]

Diagram of the Nicotine Biosynthesis Pathway from Putrescine

References

- 1. cropj.com [cropj.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]

- 4. Putrescine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. Molecular evolution of this compound oxidase in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Molecular cloning of this compound oxidase from tobacco. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to N-Methylputrescine: Chemical Structure, Properties, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylputrescine, a mono-methylated derivative of the diamine putrescine, is a crucial intermediate in the biosynthesis of various alkaloids in plants and is also found in microorganisms and mammals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological roles of this compound. Detailed experimental protocols for its synthesis and quantification are presented, alongside a discussion of its involvement in cellular signaling pathways. This document aims to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, systematically named N'-methylbutane-1,4-diamine, is a simple aliphatic diamine. The presence of a methyl group on one of the terminal nitrogen atoms distinguishes it from its parent compound, putrescine.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | N'-methylbutane-1,4-diamine[1] |

| Molecular Formula | C5H14N2[1] |

| CAS Number | 14475-60-6[1] |

| PubChem CID | 439791[1] |

| ChEBI ID | 58039[2] |

| HMDB ID | HMDB0003661[2] |

| InChI | InChI=1S/C5H14N2/c1-7-5-3-2-4-6/h7H,2-6H2,1H3[1] |

| InChIKey | RMIVMBYMDISYFZ-UHFFFAOYSA-N[1] |

| SMILES | CNCCCCN[2] |

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its behavior in biological systems and for developing analytical methods.

Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 102.18 g/mol | PubChem[1] |

| Monoisotopic Mass | 102.1157 u | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database[1] |

| Boiling Point | Not Available | - |

| Melting Point | Not Available | - |

| pKa | Not Available | - |

| LogP (experimental) | -0.051 | Human Metabolome Database[1] |

| Solubility | Not Available | - |

Biological Roles and Signaling Pathways

This compound plays a well-defined role in plant secondary metabolism and has been detected in mammals, although its specific functions in the latter are less understood.

Role in Plant Alkaloid Biosynthesis

This compound is a key precursor in the biosynthesis of nicotine and tropane alkaloids, such as scopolamine, in various plant species.[3] The biosynthetic pathway begins with the methylation of putrescine.

Biosynthesis of this compound and its Conversion:

The formation of this compound is catalyzed by the enzyme Putrescine N-methyltransferase (PMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the primary amino groups of putrescine.

Subsequently, This compound oxidase (MPO) , a copper-containing amine oxidase, catalyzes the oxidative deamination of this compound to produce 4-methylaminobutanal. This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, a crucial building block for the downstream synthesis of nicotine and tropane alkaloids.

Potential Roles in Mammalian Systems

While this compound has been identified as a metabolite in mice and humans, its specific signaling roles in mammals are not as well-defined as in plants.[1] However, its precursor, putrescine, is known to be involved in crucial cellular processes. Polyamines, including putrescine, are essential for cell growth, differentiation, and proliferation, and they are known to interact with various mammalian proteins.

One significant pathway influenced by polyamines is the mTOR (mechanistic target of rapamycin) signaling pathway . Studies have shown that putrescine can stimulate the mTOR pathway, which is a central regulator of cell growth and protein synthesis. It is plausible that this compound may have similar or related functions, though direct evidence is currently limited.

Experimental Protocols

Synthesis of this compound

A one-step synthesis of this compound has been developed, offering a more straightforward approach compared to previously reported multi-step methods.[4][5] This method is based on the reductive amination of a suitable precursor. While a detailed, step-by-step protocol for this specific one-pot synthesis is not available in the provided search results, a general procedure for reductive amination can be outlined.

General Protocol for Reductive Amination:

This protocol describes a general approach to the synthesis of amines and would require optimization for the specific synthesis of this compound.

Materials:

-

4-Aminobutanal or a protected equivalent

-

Methylamine

-

Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., methanol or dichloromethane)

-

Acid catalyst (e.g., acetic acid)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Dissolve the aldehyde/ketone precursor in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the amine (in this case, methylamine) to the solution.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the imine intermediate.

-

Slowly add the reducing agent to the reaction mixture. The reaction may be exothermic, so careful addition is necessary.

-

Continue stirring the reaction at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., thin-layer chromatography or LC-MS).

-

Upon completion, quench the reaction by carefully adding water or a suitable aqueous solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography to obtain pure this compound.

Quantification of this compound by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of polyamines in biological samples. While a specific protocol for this compound is not detailed in the search results, a general method for polyamine analysis can be adapted.[6][7]

General Protocol for HPLC-MS/MS Analysis:

Sample Preparation (from biological matrix):

-

Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the polyamines.

-

Derivatization (Optional but often recommended): Derivatize the polyamines with a reagent (e.g., dansyl chloride or benzoyl chloride) to improve their chromatographic and mass spectrometric properties.

-

Reconstitution: Dry the derivatized sample and reconstitute it in the initial mobile phase.

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for polyamines.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

-

Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for this compound by infusing a standard solution.

Quantification:

-

A calibration curve is generated using a series of known concentrations of this compound standards.

-

An internal standard (e.g., a deuterated analog of this compound) is used to correct for matrix effects and variations in sample preparation and injection volume.

Conclusion

This compound is a molecule of significant interest due to its central role in the biosynthesis of valuable alkaloids in plants and its presence in mammalian systems. While its functions in plants are well-characterized, further research is needed to elucidate its specific signaling roles in mammals. The availability of robust synthetic and analytical methods, such as the ones outlined in this guide, will be crucial for advancing our understanding of this important biomolecule and exploring its potential applications in drug development and biotechnology.

References

The Occurrence and Analysis of N-Methylputrescine in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylputrescine (NMP), a diamine derivative, serves as a critical precursor in the biosynthesis of nicotine and tropane alkaloids, compounds of significant medicinal and economic importance. Its natural occurrence is predominantly documented in the Solanaceae family, where it marks the first committed step in the pathway leading to these potent secondary metabolites. This technical guide provides a comprehensive overview of the distribution of this compound in various plant species, detailing its biosynthetic pathway and presenting established experimental protocols for its extraction, quantification, and the assay of its primary biosynthetic enzyme, putrescine N-methyltransferase (PMT). Quantitative data from multiple studies are summarized to offer a comparative perspective on NMP levels across different plants and experimental conditions.

Introduction

This compound is a methylated polyamine derived from putrescine. Its significance in plant biochemistry is primarily linked to its role as a key intermediate in the formation of the pyrrolidine ring found in nicotine and the tropane skeleton of alkaloids such as hyoscyamine and scopolamine[1][2]. The enzyme responsible for its synthesis, putrescine N-methyltransferase (PMT), catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of putrescine[3][4]. The expression of the PMT gene and the subsequent accumulation of this compound are often tightly regulated and can be influenced by developmental stage, tissue type, and environmental stimuli[5]. Understanding the natural occurrence and regulation of this compound is crucial for metabolic engineering efforts aimed at enhancing the production of valuable alkaloids in medicinal plants.

Biosynthesis of this compound

The formation of this compound is a pivotal step that diverts primary metabolism towards the production of specialized secondary metabolites. The biosynthetic pathway is initiated from the amino acid ornithine or arginine, which is converted to putrescine. Putrescine then undergoes N-methylation catalyzed by PMT to yield this compound. Subsequently, this compound is oxidatively deaminated by a diamine oxidase, this compound oxidase (MPO), to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation, the direct precursor for the pyrrolidine ring of nicotine and the tropane ring of tropane alkaloids[6][7].

Natural Occurrence and Quantitative Data

This compound is primarily found in plants that synthesize nicotine and tropane alkaloids, with the highest concentrations typically observed in the roots, the primary site of alkaloid biosynthesis[8][9]. The following tables summarize the quantitative data on this compound concentrations in various plant species.

Table 1: this compound Concentration in Different Plant Species

| Plant Species | Tissue/Culture Type | Condition | This compound Concentration | Reference(s) |

| Hyoscyamus niger | Hairy Roots | Control | ~2.5 µg/g FW | [5] |

| Hyoscyamus niger | Hairy Roots | Methyl Jasmonate (100 µM) | ~10 µg/g FW | [5] |

| Atropa belladonna (transgenic) | Hairy Roots (PMT overexpression) | Control | Elevated levels compared to control | [10] |

| Nicotiana tabacum | Roots | - | Detected | [5] |

| Solanum tuberosum | Sprouting Tubers | - | Detected | [11] |

| Datura stramonium | Root Cultures | - | Detected | [12] |

| Brugmansia species | - | - | Presence inferred from alkaloid profile | [13] |

| Nicotiana glauca | - | - | Presence inferred from alkaloid profile | [14] |

FW: Fresh Weight. Note: "Detected" indicates the presence of the compound without specific quantitative data in the cited source.

Experimental Protocols

Accurate quantification of this compound and the activity of related enzymes are essential for research in plant secondary metabolism. This section provides detailed methodologies for key experiments.

Extraction of this compound from Plant Tissues

This protocol is adapted from methods described for polyamine extraction[15][16].

Materials:

-

Fresh plant tissue (e.g., roots, leaves)

-

Liquid nitrogen

-

5% (v/v) Perchloric acid (PCA), ice-cold

-

Mortar and pestle, pre-chilled

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100-200 mg of the powdered tissue into a pre-chilled microcentrifuge tube.

-

Add 1 mL of ice-cold 5% PCA to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture on ice for 1 hour, with intermittent vortexing every 15 minutes.

-

Alternatively, subject the sample to three cycles of freezing in liquid nitrogen and thawing at room temperature to ensure complete cell lysis[15].

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the soluble polyamines, including this compound. The supernatant can be stored at -20°C for subsequent analysis.

Quantification of this compound by HPLC of Dansylated Derivatives

This method is based on the widely used technique for polyamine analysis[17].

Materials:

-

Plant extract (from section 4.1)

-

Dansyl chloride solution (5 mg/mL in acetone)

-

Saturated sodium carbonate solution

-

Proline solution (100 mg/mL in water)

-

Toluene

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

This compound standard

-

HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 515 nm)

-

C18 reverse-phase column

Procedure:

-

Derivatization:

-

In a microcentrifuge tube, mix 100 µL of the plant extract with 200 µL of saturated sodium carbonate.

-

Add 200 µL of dansyl chloride solution.

-

Vortex and incubate in the dark at 60°C for 1 hour.

-

Add 100 µL of proline solution to quench the reaction by reacting with excess dansyl chloride. Vortex and incubate for 30 minutes at room temperature.

-

Extract the dansylated polyamines by adding 500 µL of toluene and vortexing vigorously for 30 seconds.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper toluene phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

-

HPLC Analysis:

-

Reconstitute the dried dansylated derivatives in 100-200 µL of acetonitrile.

-

Inject an aliquot (e.g., 20 µL) into the HPLC system.

-

Use a gradient elution program with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile. A typical gradient might be: 0-5 min, 50% B; 5-25 min, 50-100% B; 25-30 min, 100% B; followed by re-equilibration. The exact gradient should be optimized for the specific column and system.

-

Identify the this compound peak by comparing its retention time with that of a dansylated this compound standard.

-

Quantify the amount of this compound by creating a standard curve with known concentrations of the standard.

-

Quantification of this compound by GC-MS

This protocol provides a general workflow for GC-MS analysis after derivatization[18][19].

Materials:

-

Dried plant extract

-

Pyridine

-

Methoxyamine hydrochloride

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

GC-MS system

Procedure:

-

Derivatization:

-

To the dried plant extract, add 50 µL of pyridine containing 20 mg/mL methoxyamine hydrochloride.

-

Incubate at 37°C for 90 minutes with shaking.

-

Add 80 µL of MSTFA with 1% TMCS.

-

Incubate at 37°C for 30 minutes with shaking.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a suitable capillary column (e.g., DB-5ms).

-

The oven temperature program can be set as follows: initial temperature of 70°C, hold for 1 minute, then ramp to 310°C at a rate of 5°C/minute, and hold for 10 minutes.

-

The mass spectrometer can be operated in electron ionization (EI) mode with a scan range of m/z 50-600.

-

Identify this compound based on its retention time and mass spectrum compared to a derivatized standard.

-

Putrescine N-methyltransferase (PMT) Enzyme Assay

This assay measures the activity of PMT by quantifying the formation of radiolabeled this compound[1][20].

Materials:

-

Crude protein extract from plant tissue

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0, containing 5 mM dithiothreitol)

-

[¹⁴C]-S-adenosyl-L-methionine

-

Putrescine

-

Saturated sodium carbonate

-

Toluene

-

Scintillation cocktail and counter

Procedure:

-

Prepare a crude protein extract from the plant tissue of interest by homogenizing in an extraction buffer and clarifying by centrifugation.

-

Set up the reaction mixture in a microcentrifuge tube containing:

-

50 µL of crude protein extract

-

20 µL of 10 mM putrescine

-

10 µL of [¹⁴C]-S-adenosyl-L-methionine (specific activity ~50 mCi/mmol)

-

Assay buffer to a final volume of 100 µL.

-

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding 200 µL of saturated sodium carbonate.

-

Extract the radiolabeled this compound by adding 500 µL of toluene and vortexing.

-

Centrifuge to separate the phases and transfer an aliquot of the upper toluene phase to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per milligram of protein.

Physiological Roles and Regulation

The primary and most well-documented role of this compound in plants is as a committed precursor to nicotine and tropane alkaloids[1]. Its biosynthesis is often upregulated in response to various stimuli, including wounding and treatment with methyl jasmonate, a plant stress hormone[5]. This suggests that this compound production is an integral part of the plant's defense response. While its direct signaling roles are not as well-characterized as those of its precursor, putrescine, the tight regulation of its synthesis indicates its importance in controlling the flux of metabolites into specialized defense pathways[21][22][23][24]. Further research is needed to elucidate any additional physiological roles this compound may have in plant development and stress responses, independent of its function as an alkaloid precursor.

Conclusion

This compound is a key metabolite in the biosynthesis of a range of medicinally important alkaloids, particularly within the Solanaceae family. This guide has provided an overview of its natural occurrence, biosynthetic pathway, and detailed experimental protocols for its analysis. The presented quantitative data, though not exhaustive, highlights the variability of this compound levels in different plant species and in response to elicitors. The methodologies described herein provide a solid foundation for researchers aiming to investigate the role of this compound in plant metabolism and for professionals in drug development seeking to modulate alkaloid production through metabolic engineering. Future research should focus on expanding the quantitative analysis of this compound across a broader range of plant species and exploring its potential signaling roles in plant physiology.

References

- 1. Putrescine N-methyltransferase--the start for alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scopolamine - Wikipedia [en.wikipedia.org]

- 3. US20140378708A1 - Method for producing polyamine composition from plant - Google Patents [patents.google.com]

- 4. Putrescine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. cropj.com [cropj.com]

- 6. Molecular cloning of this compound oxidase from tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Expression of Atropa belladonna putrescine N-methyltransferase gene in root pericycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cloning and characterization of a Nicotiana tabacum methylputrescine oxidase transcript - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Putrescine N-methyltransferase in Solanum tuberosum L., a calystegine-forming plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]

- 13. Brugmansia - Wikipedia [en.wikipedia.org]

- 14. Phytoconstituents screening and antimicrobial activity of the invasive species Nicotiana glauca collected from Al-Baha region of Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. JP2014177465A - Preparation method of polyamine composition from plant - Google Patents [patents.google.com]

- 17. login.medscape.com [login.medscape.com]

- 18. mdpi.com [mdpi.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Putrescine mitigates NaCl-induced stress by modulating gene expression, antioxidants, and ethylene level in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Putrescine: A Key Metabolite Involved in Plant Development, Tolerance and Resistance Responses to Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Formation of N-Methylputrescine from Putrescine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic formation of N-methylputrescine from putrescine, a critical step in the biosynthesis of various pharmacologically important alkaloids. This document details the key enzyme, putrescine N-methyltransferase (PMT), its kinetic properties, and the downstream metabolic pathways. Furthermore, it offers detailed experimental protocols for the expression, purification, and activity assessment of PMT, aiming to facilitate further research and development in this field.

Introduction

The methylation of putrescine to form this compound is the first committed step in the biosynthesis of nicotine, tropane, and nortropane alkaloids in various plant species. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:putrescine N-methyltransferase (PMT; EC 2.1.1.53). PMT utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the transfer of a methyl group to one of the primary amino groups of putrescine, yielding this compound and S-adenosyl-L-homocysteine (SAH) as products.[1][2][3] Due to its pivotal role in the production of medicinally significant compounds like scopolamine and nicotine, PMT is a key target for metabolic engineering and drug development.[4][5]

The Core Enzymatic Reaction

The enzymatic conversion of putrescine to this compound is a crucial control point in alkaloid biosynthesis. The reaction mechanism involves the nucleophilic attack of a primary amine of putrescine on the methyl group of SAM.

Caption: Enzymatic methylation of putrescine by PMT.

Quantitative Data: Kinetic Properties of Putrescine N-methyltransferase

The kinetic parameters of PMT have been characterized in several plant species. This data is essential for understanding the enzyme's efficiency and for designing inhibitors or optimizing production pathways.

| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |

| Datura stramonium | Putrescine | 108 | - | [1] |

| Datura stramonium | S-Adenosyl-L-methionine (SAM) | 42 | - | [1] |

| Various Solanaceae and a Convolvulaceae species | - | - | 0.16 - 0.39 | [6][7] |

Note: Further kinetic data for PMT from other species, such as Nicotiana tabacum, is still being extensively researched to provide a more comparative analysis.

Downstream Signaling Pathway: Tropane Alkaloid Biosynthesis

This compound is a key precursor in the biosynthesis of tropane alkaloids, a class of compounds with significant pharmacological applications. The pathway involves a series of enzymatic steps initiated by the oxidation of this compound.

Caption: Biosynthetic pathway of tropane alkaloids.[3][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of putrescine N-methyltransferase.

Experimental Workflow Overview

A typical workflow for characterizing PMT involves gene cloning, recombinant protein expression and purification, followed by enzyme activity assays to determine its kinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Putrescine N-methyltransferase--the start for alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d.lib.msu.edu [d.lib.msu.edu]

- 5. Antisense-mediated down-regulation of putrescine N-methyltransferase activity in transgenic Nicotiana tabacum L. can lead to elevated levels of anatabine at the expense of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Purification and Properties of Putrescine Hydroxycinnamoyl Transferase from Tobacco (Nicotiana tabacum) Cell Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Enzymes of the N-Methylputrescine Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key enzymes—Putrescine N-methyltransferase (PMT) and N-methylputrescine oxidase (MPO)—that constitute the core of the this compound metabolic pathway. This pathway is a critical branch point in plant secondary metabolism, leading to the biosynthesis of pharmacologically important nicotine and tropane alkaloids. This document details the enzymatic reactions, presents quantitative kinetic data, provides in-depth experimental protocols for enzyme analysis, and visualizes the metabolic and experimental workflows.

Introduction to the this compound Metabolic Pathway

The this compound metabolic pathway initiates with the methylation of putrescine and culminates in the formation of the N-methyl-Δ¹-pyrrolinium cation, a crucial precursor for the synthesis of nicotine in tobacco (Nicotiana species) and tropane alkaloids like hyoscyamine and scopolamine in other Solanaceae family members[1][2][3]. The pathway is primarily localized in the roots of these plants[4][5]. The regulation of this pathway is of significant interest for metabolic engineering to enhance the production of valuable alkaloids.

The two pivotal enzymes governing this pathway are:

-

Putrescine N-methyltransferase (PMT) : Catalyzes the first committed step, the N-methylation of putrescine.

-

This compound oxidase (MPO) : Catalyzes the subsequent oxidative deamination of this compound.

Core Enzymes: Function and Kinetics

Putrescine N-methyltransferase (PMT)

Putrescine N-methyltransferase (EC 2.1.1.53) is a key enzyme that channels the primary metabolite putrescine into the alkaloid biosynthetic pathway[6][7]. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the primary amino groups of putrescine, yielding this compound and S-adenosyl-L-homocysteine (SAH)[7][8]. PMT is believed to have evolved from spermidine synthases, enzymes involved in polyamine biosynthesis[7][8].

Quantitative Data for Putrescine N-methyltransferase

| Enzyme Source | Substrate | Kcat (s⁻¹) | Reference |

| Various Solanaceae and a Convolvulaceae species (heterologously expressed) | Putrescine | 0.16 - 0.39 | [6][9] |

This compound oxidase (MPO)

This compound oxidase (EC 1.4.3.6) is a copper-containing amine oxidase that catalyzes the oxidative deamination of this compound to 4-methylaminobutanal[10][11]. This product then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation[10][12]. MPO exhibits a preference for N-methylated amines over non-methylated diamines[11].

Quantitative Data for this compound oxidase from Nicotiana tabacum

| Enzyme Form | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Recombinant GST-MPO1 | This compound | 57 | Not Reported | [10] |

| Recombinant GST-MPO1 | Putrescine | 309 | Not Reported | [10] |

| Recombinant GST-NtDAO1 | This compound | 478 | Not Reported | [10] |

| Recombinant GST-NtDAO1 | Putrescine | 163 | Not Reported | [10] |

Experimental Protocols

Expression and Purification of Recombinant Putrescine N-methyltransferase (PMT) from E. coli

This protocol is based on the purification of His-tagged PMT using Nickel-NTA affinity chromatography[13].

Materials:

-

E. coli cells transformed with a pQE vector containing the PMT gene from the desired plant species (e.g., Datura stramonium, Solanum tuberosum)[13].

-

Lysis Buffer (Buffer A): 50 mM Na-phosphate, pH 8.0, 300 mM NaCl, 10 mM Imidazole[13].

-

Wash Buffer (Buffer D): 20 mM Na-phosphate, pH 7.8, 500 mM NaCl, 20 mM Imidazole[13].

-

Elution Buffer (Buffer E): 20 mM Na-phosphate, pH 7.8, 500 mM NaCl, 500 mM Imidazole[13].

-

Lysozyme, DNase I, Protease Inhibitor Cocktail.

-

Ni-NTA Agarose resin.

-

Chromatography column.

Procedure:

-

Cell Culture and Induction: Grow transformed E. coli cells in appropriate media with antibiotic selection at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue to culture for 4-6 hours.

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in Lysis Buffer containing lysozyme (e.g., 1 mg/mL) and protease inhibitors. Incubate on ice for 30 minutes. Sonicate the cell suspension to ensure complete lysis. Add DNase I (e.g., 10 µg/mL) and incubate for 15 minutes at room temperature to reduce viscosity[13].

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris[13].

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA column with Lysis Buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

-

Elute the bound protein with Elution Buffer using a linear gradient of imidazole (e.g., 20-500 mM)[13].

-

-

Fraction Analysis: Collect fractions and analyze by SDS-PAGE to identify those containing the purified PMT.

-

Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein solution using dialysis or a desalting column into a storage buffer (e.g., 100 mM HEPES, pH 8.0)[13].

Activity Assay for Putrescine N-methyltransferase (PMT) by HPLC

This assay is based on the quantification of the fluorescently-labeled product, this compound, after derivatization[14][15].

Materials:

-

Purified PMT enzyme.

-

Assay Buffer: 20 mM HEPES, pH 8.0, 2 mM dithiothreitol, 1 mM ascorbic acid[14][15].

-

Substrate solution: Putrescine (0.01–10 mM range for kinetic studies)[14][15].

-

Co-substrate solution: S-adenosyl-L-methionine (SAM) (0.01–1 mM range for kinetic studies)[14][15].

-

Dansyl chloride solution (e.g., 5 mg/mL in acetone).

-

Saturated sodium carbonate solution.

-

Proline (to remove excess dansyl chloride).

-

Solvents for HPLC (e.g., acetonitrile, water).

-

HPLC system with a fluorescence detector.

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, a specific concentration of putrescine, and a specific concentration of SAM. The total volume is typically 250 µL[14][15].

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified PMT enzyme (up to 200 µg)[14][15].

-

Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range[14][15].

-

-

Reaction Termination and Derivatization:

-

Sample Preparation for HPLC:

-

Extract the dansylated products with a suitable organic solvent (e.g., toluene).

-

Evaporate the organic solvent to dryness.

-

Re-dissolve the residue in the mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a C18 column.

-

Separate the dansylated compounds using a suitable gradient of acetonitrile and water.

-

Detect the dansylated this compound using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm)[16].

-

Quantify the product by comparing the peak area to a standard curve of dansylated this compound.

-

Expression and Purification of Recombinant this compound oxidase (MPO) from E. coli

This protocol describes the purification of a GST-tagged MPO fusion protein[5][12].

Materials:

-

E. coli cells transformed with a vector for GST-MPO expression.

-

Lysis Buffer (e.g., PBS with protease inhibitors).

-

Glutathione-agarose resin.

-

Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM reduced glutathione).

-

GSTrap HP column (GE Healthcare) or similar.

Procedure:

-

Cell Culture and Induction: Grow and induce E. coli cells expressing the GST-MPO fusion protein as described for PMT.

-

Cell Lysis and Clarification: Lyse the cells by sonication in Lysis Buffer and clarify the lysate by centrifugation.

-

Affinity Chromatography:

-

Equilibrate the glutathione-agarose resin or GSTrap column with Lysis Buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column extensively with Lysis Buffer to remove non-specifically bound proteins.

-